molecular formula C20H22N4O4S B11969457 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11969457
M. Wt: 414.5 g/mol
InChI Key: KPJSMRKMCYKYAE-SRZZPIQSSA-N
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Description

2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a benzimidazole core linked to an aceto-hydrazide moiety through a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetohydrazide Formation: The aceto-hydrazide moiety is introduced by reacting the thioether derivative with hydrazine hydrate.

    Benzylidene Formation: Finally, the compound is reacted with 2,4,6-trimethoxybenzaldehyde under reflux conditions to form the benzylidene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions may target the imine group in the benzylidene moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom may lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core may interact with nucleic acids or proteins, while the benzylidene moiety could modulate these interactions through its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but lacks the methyl group on the benzimidazole core.

    2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but with different substituents on the aromatic rings.

Uniqueness

The presence of the methyl group on the benzimidazole core and the trimethoxybenzylidene moiety makes 2-((1-ME-1H-BENZIMIDAZOL-2-YL)THIO)-N’-(2,4,6-TRI-MEO-BENZYLIDENE)ACETOHYDRAZIDE unique. These structural features may enhance its biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H22N4O4S/c1-24-16-8-6-5-7-15(16)22-20(24)29-12-19(25)23-21-11-14-17(27-3)9-13(26-2)10-18(14)28-4/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+

InChI Key

KPJSMRKMCYKYAE-SRZZPIQSSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=C(C=C3OC)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=C(C=C3OC)OC)OC

Origin of Product

United States

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